Danusertib (formerly PHA-739358) is a small-molecule inhibitor that acts on multiple kinases. [] Initially developed by Nerviano Medical Sciences, it is currently being investigated for its potential in cancer treatment. [, ] Danusertib demonstrates potent inhibitory activity against all members of the Aurora kinase family (A, B, and C) [, ], which are crucial for cell division and frequently overexpressed in various cancer types. [] Additionally, danusertib exhibits inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML). [, , ]
Danusertib exerts its biological effects primarily through the inhibition of Aurora kinases, specifically Aurora B kinase. [, ] Aurora kinases are serine/threonine kinases that play a critical role in various stages of mitosis, including chromosome alignment, spindle assembly, and cytokinesis. [, ] By inhibiting these kinases, danusertib disrupts the normal progression of mitosis, leading to cell cycle arrest, often at the G2/M phase, and eventually triggering apoptosis (programmed cell death). [, , , ]
In addition to its effects on Aurora kinases, danusertib also inhibits Bcr-Abl, a tyrosine kinase implicated in CML. [, ] This dual inhibitory activity makes it a potential therapeutic agent for treating CML, particularly in cases where resistance to other tyrosine kinase inhibitors, such as imatinib, has developed. [, ]
a) Cancer Cell Biology: Researchers employ danusertib to investigate the role of Aurora kinases and Bcr-Abl in the development and progression of various cancers. [, , , , , ] By inhibiting these kinases, they can gain insights into the signaling pathways involved in cancer cell proliferation, survival, and resistance to therapies.
b) Drug Resistance Mechanisms: Studies utilize danusertib to understand mechanisms underlying resistance to kinase inhibitors. [, , ] This includes investigating the role of drug efflux transporters like Abcg2, which can pump out danusertib from cells, thereby reducing its effectiveness. []
c) Development of Novel Therapeutic Strategies: Danusertib serves as a starting point for developing new anticancer therapies. [, ] By understanding its mechanism of action and identifying the molecular determinants of its activity, researchers aim to design more potent and selective kinase inhibitors with improved efficacy and reduced side effects.
d) Biomarker Discovery: Research explores the use of danusertib in biomarker discovery. [] For instance, GDF15, a protein involved in cell growth and differentiation, has been investigated as a potential biomarker for monitoring danusertib activity in patients. []
a) Combination Therapies: Exploring the efficacy of danusertib in combination with other anticancer agents, including chemotherapy, radiotherapy, or other targeted therapies, to enhance its therapeutic index and overcome drug resistance. [, ]
b) Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to benefit from danusertib treatment, allowing for more personalized and effective cancer therapy. [, ]
d) Understanding Resistance Mechanisms: Investigating the complex mechanisms underlying acquired resistance to danusertib, including the role of drug efflux pumps, mutations in target kinases, and activation of alternative signaling pathways. []
e) Expanding Clinical Applications: Exploring the potential of danusertib in treating a wider range of cancers beyond its initial focus on CML and solid tumors, leveraging its multi-kinase inhibitory activity. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4